molecular formula C14H20N2 B2506936 5-Benzyl-5-azaspiro[3.4]octan-7-amine CAS No. 2247101-98-8

5-Benzyl-5-azaspiro[3.4]octan-7-amine

Cat. No.: B2506936
CAS No.: 2247101-98-8
M. Wt: 216.328
InChI Key: UGDZRMZTJLTQBV-UHFFFAOYSA-N
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Description

5-Benzyl-5-azaspiro[3.4]octan-7-amine (CAS Number 2247101-98-8 ) is a spirocyclic amine compound of interest in pharmaceutical and organic chemistry research. This compound features a unique spiro[3.4]octane scaffold, a structure that is increasingly valuable in medicinal chemistry for introducing three-dimensional complexity into molecules . The molecular formula is C14H20N2, and it has a molecular weight of 216.32 g/mol . Spirocyclic structures like the one in this compound are frequently employed as building blocks in drug discovery. They are utilized in the synthesis of more complex molecules, particularly as core scaffolds or as conformational constraints in the development of bioactive compounds . The presence of the benzyl group on the nitrogen atom and the primary amine at the 7-position provides two key sites for further chemical modification and derivatization, making it a versatile intermediate. While specific biological data for this exact compound is not available in the public domain, related 5-azaspiro[3.4]octane derivatives have been investigated for their potential as agonists for various receptors, indicating the pharmacological relevance of this structural class . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-5-azaspiro[3.4]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-13-9-14(7-4-8-14)16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDZRMZTJLTQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 5 Benzyl 5 Azaspiro 3.4 Octan 7 Amine Derivatives

Reactivity of the Amine Functionality

The primary amine at the 7-position of the 5-azaspiro[3.4]octane core is a key handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine imparts nucleophilic character, enabling it to participate in a range of substitution reactions. This reactivity is fundamental to the derivatization of the 5-Benzyl-5-azaspiro[3.4]octan-7-amine scaffold.

One of the most common transformations is N-alkylation , where the amine displaces a leaving group on an alkyl halide or a related electrophile. researchgate.net While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems. For instance, the N-alkylation of related spirocyclic amines is a well-established method for introducing new substituents. researchgate.net The reaction typically proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the leaving group. The presence of the benzyl (B1604629) group on the other nitrogen atom of the spirocycle can influence the steric accessibility of the primary amine, potentially modulating its reactivity.

The table below illustrates typical N-alkylation reactions observed in analogous amine-containing spirocyclic compounds.

ElectrophileReagent/ConditionsProduct TypeReference
Methyl IodideK2CO3, DMFN-Methylated amine researchgate.net
Benzyl BromideEt3N, CH2Cl2N-Benzylated amineGeneral Knowledge
Alkyl TosylateNaH, THFN-Alkylated amineGeneral Knowledge

This table presents generalized data for N-alkylation reactions of primary amines and is intended to be illustrative of the expected reactivity for this compound.

Acylation and Other Functional Group Derivatizations

The primary amine of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. This reaction is a robust and widely used method for introducing carbonyl-containing moieties. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, acetate).

Recent advancements in continuous-flow chemistry have demonstrated efficient N-acetylation of various amines using acetonitrile (B52724) as both the acetyl source and solvent, catalyzed by alumina. mdpi.com This method offers a safer and more environmentally friendly alternative to traditional acylating agents. mdpi.com While not specifically tested on this compound, this methodology could likely be adapted for its acylation.

The following table provides examples of acylation reactions applicable to primary amines.

Acylating AgentReagent/ConditionsProduct TypeReference
Acetyl ChloridePyridine, CH2Cl2Acetamide mdpi.com
Acetic AnhydrideEt3N, THFAcetamideGeneral Knowledge
AcetonitrileAl2O3, 200 °C, 50 bar (Flow)Acetamide mdpi.com

This table showcases common acylation methods for primary amines, which are expected to be applicable to this compound.

Beyond acylation, the amine functionality can be transformed into a wide array of other functional groups, including sulfonamides (by reaction with sulfonyl chlorides), ureas (via reaction with isocyanates), and guanidines (through reaction with guanylating agents). These derivatizations significantly expand the chemical space accessible from the parent amine.

Transformations of the Spirocyclic System

The 5-azaspiro[3.4]octane framework, while generally stable, can undergo specific transformations under certain reaction conditions, offering pathways to novel molecular scaffolds.

Functional Group Interconversions on the Spirocycle

In addition to reactions involving the amine, other positions on the spirocycle can be functionalized, depending on the presence of other reactive groups. For instance, if a ketone is present at the 7-position instead of an amine, it can undergo a variety of carbonyl chemistry reactions, such as reduction to an alcohol or conversion to an oxime. Subsequent functional group interconversions can then be performed on these newly introduced groups.

Key Mechanistic Pathways in Spirocycle Formation

The synthesis of the 5-azaspiro[3.4]octane core itself involves interesting mechanistic pathways. One of the most prominent methods for the construction of such spirocycles is through [3+2] cycloaddition reactions . researchgate.net This approach typically involves the reaction of an azomethine ylide with a dipolarophile. In the context of N-benzyl substituted azaspirocycles, an N-benzyl azomethine ylide can be generated in situ and reacted with an appropriate alkene to form the five-membered heterocyclic ring of the spirocycle. researchgate.net

Another key strategy for the assembly of spirocyclic scaffolds is intramolecular SN2 alkylation . researchgate.net This involves a precursor molecule containing both a nucleophilic amine and an electrophilic center with a suitable leaving group, positioned in a way that allows for intramolecular cyclization to form the spirocyclic ring system.

The choice of synthetic route and the specific mechanism at play will ultimately determine the substitution pattern and stereochemistry of the resulting 5-azaspiro[3.4]octane derivative.

Azomethine Ylide Intermediacy in [3+2] Cycloadditions

The [3+2] cycloaddition reaction of azomethine ylides is a powerful tool for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.gov Derivatives of this compound can serve as precursors to azomethine ylides, which then undergo cycloaddition with various dipolarophiles.

A key strategy for generating the requisite azomethine ylide from a secondary amine precursor, such as a derivative of 5-Benzyl-5-azaspiro[3.4]octane, involves the reaction with an aldehyde. This condensation leads to the formation of an iminium ion, which, upon deprotonation at the α-carbon, generates the transient azomethine ylide. This reactive intermediate can then be trapped in situ by a suitable dipolarophile.

For instance, a closely related analogue, 6-benzyl-2,6-diazaspiro[3.4]octane, has been synthesized via a [3+2] cycloaddition pathway, highlighting the feasibility of this approach for constructing the azaspiro[3.4]octane framework. researchgate.net In a typical reaction, the secondary amine is treated with an aldehyde in the presence of a catalyst, and the resulting azomethine ylide reacts with an alkene to furnish the spiro-pyrrolidine product. nih.gov The reaction is often highly regio- and stereoselective. nih.gov

Table 1: Key Features of Azomethine Ylide [3+2] Cycloadditions

FeatureDescription
Ylide Generation Condensation of a secondary amine with an aldehyde to form an iminium ion, followed by deprotonation.
Dipolarophile Typically an electron-deficient alkene or alkyne.
Product A substituted pyrrolidine (B122466) ring fused in a spirocyclic fashion.
Stereoselectivity The reaction can be highly diastereoselective, controlled by the geometry of the azomethine ylide and the approach of the dipolarophile.

The general mechanism can be illustrated as follows:

Iminium Ion Formation: The secondary amine of a 5-benzyl-5-azaspiro[3.4]octane derivative reacts with an aldehyde to form a tetrahedral intermediate, which then dehydrates to yield an iminium ion.

Azomethine Ylide Generation: A base removes a proton from the carbon atom alpha to the nitrogen of the iminium ion, generating the 1,3-dipolar azomethine ylide.

[3+2] Cycloaddition: The azomethine ylide undergoes a concerted or stepwise cycloaddition with a dipolarophile (e.g., an alkene) to form a five-membered pyrrolidine ring, resulting in a more complex spirocyclic system.

This methodology provides a convergent and efficient route to novel spiro-pyrrolidine derivatives with potential applications in medicinal chemistry and materials science. rsc.org

Intramolecular Aldehyde-Ene Reactions in Spirocyclic Annulation

The intramolecular aldehyde-ene reaction is a powerful method for the formation of cyclic alcohols. organic-chemistry.org In the context of this compound derivatives, this reaction can be envisioned as a key step in the construction of additional fused or spirocyclic ring systems. This pericyclic reaction involves an "ene" component (an alkene with an allylic hydrogen) and an "enophile" (in this case, an aldehyde). organic-chemistry.org

For a derivative of this compound to undergo an intramolecular aldehyde-ene reaction, it must possess both an aldehyde functionality and an appropriately positioned alkene group within the same molecule. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of a new carbon-carbon bond and a hydroxyl group.

The general transformation can be outlined as follows:

A derivative of this compound is synthesized with a tether containing both an aldehyde and an alkene.

Upon heating or in the presence of a Lewis acid catalyst, the molecule adopts a conformation that allows for the interaction of the ene and enophile moieties.

A concerted transfer of the allylic hydrogen to the aldehyde oxygen and the formation of a new C-C bond between the alkene and the aldehyde carbon occurs.

This results in the formation of a new ring, annulated to the existing spirocyclic framework, and containing a hydroxyl group.

The stereochemical outcome of the reaction is often predictable based on the chair-like or boat-like transition state adopted during the cyclization. Intramolecular Alder-ene reactions of 1,6-dienes have been shown to produce spirocycles with high diastereoselectivity. nih.gov

Table 2: Characteristics of Intramolecular Aldehyde-Ene Reactions

CharacteristicDescription
Reactants A single molecule containing both an aldehyde (enophile) and an alkene with an allylic hydrogen (ene).
Reaction Type Pericyclic group transfer reaction.
Product A cyclic alcohol with a newly formed ring system.
Catalysis Can be promoted by heat or Lewis acids.
Stereocontrol The geometry of the transition state dictates the stereochemistry of the newly formed stereocenters.

This synthetic strategy offers an elegant approach to increase the molecular complexity of the 5-azaspiro[3.4]octane scaffold, leading to the generation of intricate polycyclic structures.

Base-Catalyzed Rearrangements in Ring-Opening and Cyclization Reactions

The strained four-membered azetidine (B1206935) ring within the 5-azaspiro[3.4]octane core can be susceptible to ring-opening reactions under certain conditions. Base-catalyzed rearrangements can initiate ring-opening, followed by subsequent cyclization to form new, often more stable, heterocyclic systems.

A plausible, albeit hypothetical, sequence could involve the following steps:

Activation: A derivative of this compound bearing an activating group on the azetidine ring is subjected to basic conditions.

Ring-Opening: A base promotes the cleavage of a C-N bond in the azetidine ring, leading to a linear or macrocyclic intermediate. This step is driven by the release of ring strain.

Intramolecular Cyclization: The newly formed intermediate, containing reactive functional groups, undergoes an intramolecular cyclization to form a new, thermodynamically more stable ring system. This could be a larger ring or a different bicyclic system.

The outcome of such a rearrangement would be highly dependent on the nature of the substituents on the spirocyclic framework and the reaction conditions employed.

Table 3: Hypothetical Base-Catalyzed Rearrangement of a 5-Azaspiro[3.4]octane Derivative

StepDescription
1. Initiation A strong base abstracts a proton or attacks an electrophilic center, initiating the reaction cascade.
2. Ring-Opening The strained azetidine ring undergoes cleavage to form a more flexible intermediate.
3. Re-cyclization The intermediate cyclizes to form a new heterocyclic structure, often a five- or six-membered ring.
Driving Force Release of ring strain from the four-membered azetidine ring.

Such rearrangements, if successfully implemented, could provide access to a diverse range of novel heterocyclic scaffolds starting from the 5-azaspiro[3.4]octane core.

Spectroscopic and Advanced Analytical Characterization Methodologies for Spirocyclic Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, while signal splitting (multiplicity) reveals information about adjacent protons.

For 5-Benzyl-5-azaspiro[3.4]octan-7-amine, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different proton environments:

Aromatic Protons: The five protons on the phenyl ring of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region of the spectrum.

Benzylic Protons: The two protons of the methylene (B1212753) bridge connecting the nitrogen to the phenyl group (-N-CH₂-Ph) would produce a distinct signal, often a singlet.

Spirocyclic Core Protons: The protons on the azetidine (B1206935) and cyclopentane (B165970) rings of the spiro[3.4]octane core would generate a series of complex multiplets in the upfield region. Their specific shifts and couplings are highly dependent on their stereochemical relationship to the rest of the rigid framework.

Methine Proton: The single proton on the carbon bearing the amine group (C7-H) would appear as a multiplet.

Amine Protons: The two protons of the primary amine (-NH₂) would typically produce a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shift Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅) 7.20 - 7.40 Multiplet 5H
Benzylic (-CH₂-Ph) ~3.65 Singlet 2H
C7-H 3.10 - 3.30 Multiplet 1H
Azetidine Ring Protons 2.60 - 3.00 Multiplets 4H
Cyclopentane Ring Protons 1.60 - 2.20 Multiplets 6H
Amine (-NH₂) 1.50 - 2.50 Broad Singlet 2H

Note: This table presents hypothetical data based on typical chemical shifts for the functional groups present in the molecule.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for a direct count of non-equivalent carbons.

The ¹³C NMR spectrum of this compound would be expected to show 11 distinct signals, corresponding to the 11 unique carbon environments (the phenyl ring contains 3 pairs of equivalent carbons plus one ipso-carbon). Key signals would include:

Aromatic Carbons: Signals for the six carbons of the phenyl ring would appear in the 127-140 ppm range.

Benzylic Carbon: The carbon of the benzylic methylene group (-CH₂-Ph) would be found further upfield.

Spirocyclic Carbons: The carbons of the azaspiro[3.4]octane core, including the quaternary spiro carbon, would have characteristic shifts reflecting their substitution and ring strain. The carbon atom bonded to the amine group (C7) would be shifted downfield relative to the other aliphatic carbons.

Table 2: Representative ¹³C NMR Chemical Shift Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic (C₆H₅) 127.0 - 139.0
Benzylic (-CH₂-Ph) ~60.5
Spiro Carbon (C4) ~65.0
C7-NH₂ ~55.0
Azetidine Ring Carbons 48.0 - 58.0
Cyclopentane Ring Carbons 25.0 - 40.0

Note: This table presents hypothetical data based on typical chemical shifts for the functional groups present in the molecule.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of protons within the cyclopentane and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing connectivity across quaternary carbons (like the spiro carbon) and heteroatoms, piecing together the entire molecular skeleton. For instance, an HMBC correlation from the benzylic protons to the ipso-carbon of the phenyl ring would confirm the benzyl group's attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov A sample is first injected into an LC system, where its components are separated based on their affinity for a stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each eluted peak.

For this compound, LC-MS analysis serves two primary purposes:

Purity Assessment: The chromatogram reveals the presence of any impurities, with the area of the main peak corresponding to the target compound being proportional to its purity.

Molecular Weight Confirmation: The mass spectrum of the main peak will show the molecular ion, confirming the compound's molecular weight. For this amine, analysis in a positive ionization mode would be expected to show a prominent ion for the protonated molecule [M+H]⁺. Given the molecular formula C₁₄H₂₀N₂, the expected monoisotopic mass is 216.1626 Da. uni.lu The LC-MS would detect an ion at m/z ≈ 217.17.

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of traditional LC that uses smaller stationary phase particles, resulting in significantly higher resolution, sensitivity, and speed of analysis. mdpi.com When coupled with a high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap analyzer), UPLC-MS provides highly accurate mass measurements. nih.gov

This high-resolution analysis allows for the determination of the elemental composition of the molecule with great confidence. For this compound, a high-resolution mass spectrometer would measure the m/z of the [M+H]⁺ ion with very high precision (e.g., to four or five decimal places), allowing for the unambiguous confirmation of the molecular formula C₁₄H₂₀N₂. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Mass Spectrometry Data for C₁₄H₂₀N₂

Adduct Predicted m/z
[M+H]⁺ 217.16992
[M+Na]⁺ 239.15186
[M+NH₄]⁺ 234.19646
[M+K]⁺ 255.12580

Source: Predicted data from PubChemLite. uni.lu

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatography is an indispensable tool for the separation and analysis of complex mixtures. For spirocyclic amines, liquid chromatography techniques are particularly powerful for determining not only the purity of a sample but also the relative proportions of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized chemical compounds. By utilizing a high-pressure pump to pass a solvent (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase), components of the sample are separated based on their differential interactions with the stationary phase.

For N-benzyl substituted spirocyclic amines, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The retention time, the time it takes for a specific analyte to pass through the column, is a characteristic feature used for its identification and quantification. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Due to the lack of specific published HPLC methods for this compound, a representative method for a structurally similar N-benzyl spirocyclic amine is presented below.

ParameterCondition
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL

Table 1: Representative HPLC Method for Purity Determination of N-Benzyl Spirocyclic Amines. This table outlines a typical set of conditions for analyzing the purity of compounds structurally related to this compound.

For chiral molecules like this compound, distinguishing between enantiomers is critical, as they can have different pharmacological activities. Chiral HPLC is the gold standard for separating and quantifying enantiomers to determine the enantiomeric excess (ee) of a sample. google.com This technique utilizes a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte.

The differential interaction energies between the analyte enantiomers and the CSP lead to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. csfarmacie.czmdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution. For basic compounds like amines, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and prevent strong interactions with the silica (B1680970) support of the CSP. mdpi.com

ParameterCondition
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Column Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity Assessment. This table provides typical conditions for the enantioseparation of chiral N-benzyl substituted amines, which would be suitable for assessing the enantiomeric purity of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive analytical method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined.

This method provides unequivocal proof of the connectivity of atoms, the conformation of the molecule in the solid state, and, for chiral compounds, the absolute configuration of its stereocenters. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the structural information it provides is unparalleled.

Specific crystallographic data for this compound is not available in the public domain. However, the analysis of a structurally related, albeit more complex, spirocyclic compound, 1'-Benzyl-8-(3,4-diflurobenzyl)-8-azaspiro[bicycle[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione, offers valuable insight into the structural features of N-benzyl substituted spirocyclic systems. researchgate.net The crystallographic data for this analog confirms the spatial arrangement and conformation of the fused ring systems. researchgate.net

Crystallographic ParameterValue for a Structural Analog*
Crystal System Triclinic
Space Group P-1
a (Å) 9.414(4)
b (Å) 10.867(2)
c (Å) 12.017(4)
α (°) 89.712(19)
β (°) 66.936(11)
γ (°) 66.979(17)
Volume (ų) 1027.8(5)
Z (molecules per unit cell) 2

Table 3: Crystallographic Data for 1'-Benzyl-8-(3,4-diflurobenzyl)-8-azaspiro[bicycle[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione. This data is provided for a structural analog to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Advanced Applications and Research Directions in Chemical Science

5-Benzyl-5-azaspiro[3.4]octan-7-amine as a Building Block in Complex Molecule Synthesis

The unique structural attributes of this compound, featuring a spirocyclic core, a protected secondary amine, and a primary amine handle, make it a valuable precursor in synthetic chemistry. This scaffold serves as a foundational element for constructing more elaborate molecular entities.

The synthesis of novel azaspiro[3.4]octanes is a key strategy for creating multifunctional modules that can be used in drug discovery. nih.gov These spirocycles are designed to be versatile, structurally diverse building blocks. researchgate.net The presence of multiple functional groups, such as the primary amine and the benzyl-protected secondary amine in the target compound, allows for sequential and orthogonal chemical modifications. This enables the generation of a wide array of derivatives from a single, well-defined core structure. The benzyl (B1604629) group can be removed under hydrogenolysis conditions, revealing a secondary amine for further functionalization, while the primary amine offers a reactive site for amidation, alkylation, or other transformations. This modularity is crucial for building libraries of compounds with diverse chemical properties. nih.gov

Chemical space, the ensemble of all possible molecules, is vast and largely unexplored. Spirocyclic scaffolds like this compound are particularly valuable for navigating this space. Their inherent three-dimensionality and rigidity are considered ideal for moving beyond the flat, aromatic structures that have historically dominated medicinal chemistry. nih.gov The introduction of spirocyclic centers increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development. By providing a rigid and well-defined orientation of substituents, these scaffolds allow chemists to explore novel regions of chemical space, potentially leading to the discovery of molecules with new biological activities. nih.gov

Table 1: Properties of Azaspiro[3.4]octane Scaffolds for Chemical Space Exploration
PropertyDescriptionRelevance in Synthesis
RigidityConformationally restricted due to the spirocyclic junction.Provides a predictable spatial arrangement of functional groups. nih.gov
Three-DimensionalityHigh Fsp³ character, moving away from planar structures.Enables exploration of new areas of chemical space and can improve physicochemical properties. nih.gov
MultifunctionalityContains multiple, differentially protected amine groups.Allows for selective and sequential chemical modifications to build molecular diversity.

Design of Rigid Spirocyclic Scaffolds for Molecular Interactions

The conformational constraint of the azaspiro[3.4]octane core is a significant advantage in designing molecules that interact with biological targets like proteins and enzymes. This rigidity can lead to improved potency and selectivity.

In medicinal chemistry, the piperazine (B1678402) ring is a ubiquitous motif. However, its flexibility can sometimes be a drawback. Rigid spirocyclic scaffolds, including diazaspiro[3.4]octane derivatives, have been successfully designed and synthesized as bioisosteric replacements or surrogates for piperazine. nih.govresearchgate.net The goal of such replacements is to maintain or improve the biological activity and physicochemical properties of the parent molecule while exploring new chemical and patent space. researchgate.net The fixed three-dimensional arrangement of the nitrogen atoms in a diazaspiro[3.4]octane can mimic the binding interactions of a piperazine ring but with a significant reduction in conformational flexibility, which can enhance binding affinity to a biological target.

Table 2: Comparison of Piperazine and a Diazaspiro[3.4]octane Surrogate
FeaturePiperazineDiazaspiro[3.4]octane
StructureMonocyclic, flexible (chair/boat conformations)Spirocyclic, rigid
Conformational FreedomHighLow
ApplicationCommon structural motif in drugsDesigned as a rigid surrogate to improve properties. nih.govresearchgate.net
Potential Advantage of Surrogate-Improved binding affinity and selectivity due to reduced conformational entropy loss upon binding.

The unique architecture of spirocyclic compounds makes them attractive scaffolds for developing chemical probes to study cellular processes. The 2,6-diazaspiro[3.4]octane core, structurally related to this compound, has been incorporated into molecules that act as modulators of the MAP and PI3K signaling pathways. news-medical.net These pathways are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is implicated in diseases like cancer. The rigid diazaspiro[3.4]octane scaffold can position functional groups in precise orientations to achieve potent and selective interactions with protein kinases or other components within these pathways. news-medical.net This makes such compounds valuable tools for dissecting complex biological systems and as starting points for therapeutic development.

Role in Chiral Catalyst and Ligand Design

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. The effectiveness of an asymmetric catalyst often relies on the design of its chiral ligand. nih.gov Chiral spirocyclic structures are highly sought after as backbones for ligands because their rigid frameworks can create a well-defined and effective chiral environment around a metal center. researchgate.net

While specific research on this compound as a chiral ligand is not extensively documented, its inherent chirality and structural features make it a promising candidate for such applications. The amine functionalities provide coordination sites for metal ions, and the rigid spiro[3.4]octane backbone can effectively transfer chiral information during a catalytic reaction. The design of novel chiral ligands is a key aspect of advancing asymmetric synthesis, and spirocyclic frameworks are a central element in this endeavor. researchgate.netnews-medical.net The development of synthetic routes to enantiomerically pure azaspiro[3.4]octane derivatives would be a critical step toward realizing their potential in creating new, highly effective catalysts for asymmetric transformations.

Lack of Publicly Available Research Data Precludes Analysis of this compound

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the publicly accessible research concerning the chemical compound this compound. Specifically, no studies detailing its redox properties or antioxidant activities could be identified. This absence of data prevents a detailed analysis as outlined in the requested article structure.

While the broader class of spirocyclic amines is of considerable interest in medicinal chemistry and drug discovery, information on this particular derivative is not available. Spirocyclic scaffolds are recognized for their unique three-dimensional structures, which can offer advantages in designing new therapeutic agents. Research in this area is ongoing, with a focus on synthesis methods and the exploration of their potential biological activities. However, the specific compound of interest, this compound, does not appear in the current body of published research.

Consequently, the sections on the investigation of redox properties, antioxidant activities, and future perspectives specifically for this compound cannot be developed at this time due to the lack of foundational research. Further empirical studies are required to elucidate the chemical and biological characteristics of this compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-Benzyl-5-azaspiro[3.4]octan-7-amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves functionalization of azaspiro scaffolds. For example, commercially available amines like 4-amino-1-benzylpiperidine are converted to N-ethyloxycarbonyl-protected intermediates, followed by reduction with lithium aluminum hydride (LAH) to yield methylamine derivatives. A critical intermediate is 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine, prepared via methods similar to those reported by Kimura et al., where stereochemical control at the epimeric center (carbon 7) is achieved through diastereomer separation .
  • Key Intermediates and Reagents :

Intermediate/ReagentRoleReference
N-Ethyloxycarbonyl-protected amineProtection of amine group
LAHReduction agent
Diastereomeric intermediatesStereochemical control

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic structure and benzyl substituent placement. High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, particularly to resolve diastereomers or byproducts. Infrared (IR) spectroscopy can identify functional groups like amines or sp³ hybridized carbons .

Advanced Research Questions

Q. How can researchers address challenges in isolating diastereomers during the synthesis of this compound?

  • Methodological Answer : Diastereomer separation often requires chiral chromatography or crystallization. For example, in related azaspiro compounds, diastereomers with epimeric centers (e.g., carbon 7) are resolved using preparative HPLC with a chiral stationary phase. Solvent polarity adjustments (e.g., hexane/ethyl acetate gradients) enhance resolution. Alternatively, kinetic resolution during synthesis—using stereoselective catalysts like chiral Lewis acids—can minimize diastereomer formation .

Q. What methodological approaches are recommended for optimizing reaction conditions to improve the yield of this compound?

  • Methodological Answer : Reaction optimization involves:

  • Temperature Control : Lower temperatures (0–5°C) for LAH-mediated reductions to prevent over-reduction.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) stabilize intermediates during spirocyclization.
  • Catalyst Screening : Palladium or nickel catalysts for benzylation steps to enhance regioselectivity.
    A fractional factorial design can systematically evaluate these parameters. For example, varying LAH equivalents (1.2–2.0 eq.) and reaction times (2–12 hrs.) identifies optimal conditions .

Q. How should researchers analyze contradictory data regarding the compound’s biological activity obtained from different assay conditions?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., pH, temperature) or impurities. Steps include:

  • Error Analysis : Differentiate systematic errors (e.g., incorrect buffer preparation) from random errors (e.g., pipetting variability) using statistical tools like ANOVA .
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH 7.4, 37°C).
  • Purity Reassessment : Re-analyze compound purity via HPLC to rule out degradation products .

Data Contradiction and Experimental Design

Q. What strategies are recommended for reconciling discrepancies in reported synthetic yields of this compound across literature sources?

  • Methodological Answer : Yield discrepancies often stem from differences in starting material quality or reaction scaling. Mitigation strategies:

  • Batch Analysis : Compare yields from small-scale (mg) vs. large-scale (g) syntheses to identify scalability issues.
  • Intermediate Characterization : Verify intermediates (e.g., via NMR) to ensure consistency.
  • Cross-Validation : Reproduce methods from multiple sources under identical conditions .

Structural and Functional Analysis

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways, such as the energy barriers for spirocyclization or benzyl group migration. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), guiding functional group modifications. These models are validated against experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.